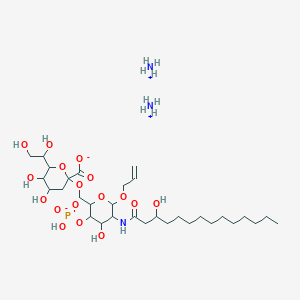
(4R,5R)-4,5-Dimethylimidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step of the synthesis. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy. The analysis would discuss the types of bonds present (single, double, ionic, etc.), the geometry around each atom, and any interesting structural features.Chemical Reactions Analysis
This would involve discussing the types of chemical reactions the compound undergoes. This could include reactions where the compound is used as a starting material, intermediate, or catalyst. The conditions required for each reaction and the products formed would also be discussed.Physical And Chemical Properties Analysis
This would involve discussing properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions. Any distinctive chemical properties, like acidity or basicity, would also be discussed.Safety And Hazards
This would involve discussing any known hazards associated with the compound, like toxicity, flammability, or reactivity. Information on safe handling and disposal would also be included.
Future Directions
This would involve discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions it could be used in.
I hope this general outline is helpful. If you have a different compound you’d like me to analyze, or if you have questions on a specific part of the analysis, feel free to ask!
properties
IUPAC Name |
(4R,5R)-4,5-dimethylimidazolidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-3-4(2)7-5(8)6-3/h3-4H,1-2H3,(H2,6,7,8)/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAHKUOFGNDLJV-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NC(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-4,5-Dimethylimidazolidine-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)

